N,3-Dimethoxy-2,4-dinitroaniline
Description
N,3-Dimethoxy-2,4-dinitroaniline is a nitroaromatic compound featuring two methoxy groups (one at the N-position and another at the 3-position of the benzene ring) and two nitro groups at the 2- and 4-positions. This substitution pattern confers unique electronic and steric properties, influencing its acidity, solubility, and reactivity.
Properties
CAS No. |
88106-07-4 |
|---|---|
Molecular Formula |
C8H9N3O6 |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
N,3-dimethoxy-2,4-dinitroaniline |
InChI |
InChI=1S/C8H9N3O6/c1-16-8-6(10(12)13)4-3-5(9-17-2)7(8)11(14)15/h3-4,9H,1-2H3 |
InChI Key |
REOWSSHGLKCBPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])NOC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,3-Dimethoxy-2,4-dinitroaniline typically involves nitration reactions. One common method is the nitration of aniline derivatives using nitric acid as the nitrating agent. This process can be hazardous due to the highly exothermic nature of the reaction and the potential for decomposition and explosion of nitro compounds . Industrial production often employs a two-step process where mononitration is followed by subsequent nitration to achieve the desired dinitro compound . Continuous-flow microreactor systems have been developed to enhance the safety and selectivity of these reactions .
Chemical Reactions Analysis
N,3-Dimethoxy-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups (-NH2).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions Major products formed from these reactions include amino derivatives and substituted anilines.
Scientific Research Applications
N,3-Dimethoxy-2,4-dinitroaniline has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of N,3-Dimethoxy-2,4-dinitroaniline involves the inhibition of microtubule polymerization. This action disrupts cell division and root cell elongation, making it effective as a herbicide . The compound targets tubulin proteins in plants, leading to the depolymerization of microtubules . This mechanism is similar to other dinitroaniline herbicides, such as trifluralin and pendimethalin .
Comparison with Similar Compounds
Substituent Effects on Acidity
- N-Methoxy-2,4-dinitroaniline : The methoxy group at the N-position increases acidity due to electron-withdrawing effects. A pKa of 9.2 was reported for this compound, compared to 5.2 for N-methoxy-2,4,6-trinitroaniline, highlighting the role of additional nitro groups in enhancing acidity .
- N,N-Dimethyl-2,4-dinitroaniline: Replacement of methoxy with methyl groups (electron-donating) reduces acidity. No explicit pKa is provided, but dimethylamino derivatives generally exhibit lower acidity than methoxy analogues .
- 6-Chloro-2,4-dinitroaniline: Chlorine at the 6-position introduces steric hindrance and electron-withdrawing effects, though its impact on acidity is less pronounced than nitro groups .
Molecular Conformation and Steric Effects
- N,N-Dicyclohexyl-2,4-dinitroaniline : Bulky cyclohexyl groups create significant dihedral angles (up to 80°) between the benzene ring and substituents, affecting reactivity in cyclization reactions like the Bischler-Napieralski reaction .
Physical and Chemical Properties
Table 1: Comparative Properties of Dinitroaniline Derivatives
*Hypothetical data inferred from analogues; †Estimated based on substituent effects; ‡Melting point from Ashford’s Dictionary .
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